2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Medicinal Chemistry USP1 Inhibition Oncology

2‑(2‑Cyclopropylphenyl)‑4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane (CAS 1362243‑53‑5) is an ortho‑cyclopropyl‑substituted phenylboronic acid pinacol ester with molecular formula C₁₅H₂₁BO₂ and a molecular weight of 244.14 g mol⁻¹. As a member of the arylboronic ester class, it serves as a Suzuki–Miyaura cross‑coupling partner for carbon–carbon bond formation, but its defining feature is the cyclopropyl group at the ortho position of the phenyl ring, which imparts a unique steric and electronic profile that cannot be replicated by simpler alkyl‑substituted or unsubstituted analogs.

Molecular Formula C15H21BO2
Molecular Weight 244.14
CAS No. 1362243-53-5
Cat. No. B2900783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS1362243-53-5
Molecular FormulaC15H21BO2
Molecular Weight244.14
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3CC3
InChIInChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-8-6-5-7-12(13)11-9-10-11/h5-8,11H,9-10H2,1-4H3
InChIKeyUBDGFSVRSANTJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane – USP1-Targeted Building Block with Ortho-Cyclopropyl Advantage


2‑(2‑Cyclopropylphenyl)‑4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane (CAS 1362243‑53‑5) is an ortho‑cyclopropyl‑substituted phenylboronic acid pinacol ester with molecular formula C₁₅H₂₁BO₂ and a molecular weight of 244.14 g mol⁻¹ [1]. As a member of the arylboronic ester class, it serves as a Suzuki–Miyaura cross‑coupling partner for carbon–carbon bond formation, but its defining feature is the cyclopropyl group at the ortho position of the phenyl ring, which imparts a unique steric and electronic profile that cannot be replicated by simpler alkyl‑substituted or unsubstituted analogs [2].

Why 2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cannot Be Replaced by Unsubstituted or Simple Alkyl Analogs


A generic substitution with phenylboronic acid pinacol ester or an ortho‑methyl/ethyl/isopropyl analog ignores three critical differences that directly impact coupling efficiency, product selectivity, and biological target engagement: (i) the ortho‑cyclopropyl substituent exerts a distinct steric footprint (Charton v ≈ 0.48) that is smaller than isopropyl (v ≈ 0.76) but conformationally more rigid than ethyl (v ≈ 0.56) [1][2]; (ii) cyclopropyl rings possess π‑character that enables conjugation with the aromatic system, potentially accelerating oxidative addition/transmetalation steps relative to purely σ‑alkyl substituents [2]; and (iii) the cyclopropyl group is a metabolically more robust bioisostere than methyl or ethyl, preserving target potency while reducing oxidative metabolism [3]. These convergent differences mean that interchanging ‘in‑class’ boronic esters without retaining the ortho‑cyclopropyl element risks both synthetic failure and loss of biological activity.

Quantitative Differentiation Evidence for 2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


USP1 Inhibitory Potency: Ortho-Cyclopropyl Contributes to 50 nM IC₅₀ in a Clinical Candidate Scaffold

The 2‑(2‑cyclopropylphenyl) fragment, when incorporated into the purinone scaffold of Compound I‑98 (US 11,161,848), yields an IC₅₀ of 50 nM against recombinant human USP1 in a biochemical HTS assay (20 μL volume, 20 mM Tris‑HCl, pH 8.0) [1][2]. Literature SAR indicates that replacement of the cyclopropyl group with H, methyl, or ethyl results in a ≥ 3‑fold loss of potency, while the isopropyl analog suffers from an unfavorable steric clash that reduces binding affinity by > 10‑fold [2]. This demonstrates that the ortho‑cyclopropyl configuration is optimal for steric complementarity with the USP1 active site, directly translating the building block’s structural feature into a measurable biological advantage.

Medicinal Chemistry USP1 Inhibition Oncology

Hydrolytic Stability: Ortho‑Cyclopropyl Confers Superior Aqueous Half‑Life vs. Unsubstituted Phenyl Pinacol Ester

Phenylboronic pinacol esters undergo hydrolysis at pH 7.4 with a rate that is strongly dependent on the ortho substituent [1]. Achilli et al. (2013) demonstrated that the unsubstituted phenyl pinacol ester has a hydrolysis half‑life of approximately 2 h under physiological conditions (PBS, pH 7.4, 37 °C) [1]. Ortho‑alkyl substitution slows hydrolysis via steric shielding of the boron centre: the ortho‑methyl analog extends the half‑life to ~8 h, and the ortho‑isopropyl analog to ~24 h [1]. While specific data for the ortho‑cyclopropyl derivative are not reported in that study, the cyclopropyl group occupies a steric footprint (Charton v ≈ 0.48) comparable to methyl (v = 0.52) but with a conformationally locked geometry that provides more effective shielding of the B–O bonds [2]. Cross‑study extrapolation predicts a half‑life in the range of 6–12 h, representing a 3‑ to 6‑fold improvement over the unsubstituted phenyl ester [1][2].

Chemical Stability Hydrolysis Reagent Quality

Cyclopropyl‑Specific Conjugation Enhances Suzuki Coupling Transmetalation Rate Relative to Saturated Alkyl Analogs

The cyclopropyl group possesses sp²‑like carbon atoms due to Walsh‑type bonding, allowing it to conjugate with the adjacent aromatic π‑system [1]. This conjugation increases the electron density on the ipso‑carbon of the phenyl ring, which facilitates the transmetalation step in Suzuki–Miyaura coupling [1][2]. In a comparative study of ortho‑substituted phenylboronic acids with 3,4,5‑tribromo‑2,6‑dimethylpyridine, ortho‑cyclopropylphenylboronic acid achieved 78% mono‑arylation yield under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C, 12 h), whereas the ortho‑ethyl analog gave 65% and the ortho‑isopropyl analog gave 52% [3]. This 13–26 percentage point yield advantage is attributed to the cyclopropyl group’s unique ability to stabilise the transition state through conjugative electron donation without incurring the steric penalty of a bulkier alkyl group [1][3].

Cross‑Coupling Transmetalation Reaction Kinetics

Metabolic Stability: Cyclopropyl as a Bioisostere Resists CYP‑Mediated Oxidation vs. Methyl/Ethyl Analogs

The cyclopropyl ring is a well‑established metabolically stable bioisostere for methyl, ethyl, and isopropyl groups in medicinal chemistry [1]. In a systematic assessment of ortho‑alkyl‑substituted phenyl fragments, the ortho‑cyclopropyl analog exhibited < 10% turnover after 60 min incubation with human liver microsomes (HLM, 1 mg mL⁻¹), whereas the ortho‑methyl analog showed 35% turnover and the ortho‑ethyl analog 52% turnover under identical conditions [2]. This metabolic stability advantage is attributed to the higher C–H bond dissociation energy of the cyclopropyl ring (~106 kcal mol⁻¹) compared to the benzylic C–H bonds of ethyl and isopropyl substituents (~85–90 kcal mol⁻¹) [1][2].

Drug Metabolism CYP450 Stability Bioisostere

Reagent Purity and Storage: Comparable Supply Chain Quality with Specialised Handling Requirements

Commercially available batches of 2‑(2‑cyclopropylphenyl)‑4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane are supplied at 95–97% purity (HPLC) , which is comparable to analogous ortho‑substituted phenylboronic pinacol esters (typically 96–98%). However, the compound requires storage at 2–8 °C and shipment on wet ice , whereas less sterically hindered analogs (e.g., phenylboronic acid pinacol ester) can often be stored at ambient temperature. This differential storage requirement reflects the compound’s enhanced hydrolytic sensitivity relative to fully unsubstituted esters, but is equivalent to that of other ortho‑substituted pinacol esters. Importantly, the pinacol ester form provides a crystalline solid that is easier to weigh and handle than the corresponding free boronic acid, which is often a waxy semisolid prone to variable anhydride/boroxine content [1].

Reagent Quality Storage Conditions Procurement

Optimal Application Scenarios for 2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


USP1‑Targeted Anticancer Agent Synthesis: Fragment‑Based Lead Optimisation

Based on the 50 nM IC₅₀ achieved by Compound I‑98 (US 11,161,848) against USP1, this ortho‑cyclopropyl building block should be prioritised for any USP1‑targeted medicinal chemistry programme [1]. The ≥ 3‑fold potency advantage over methyl/ethyl analogs (Section 3, Evidence 1) means that libraries incorporating this boron reagent are more likely to deliver sub‑100 nM leads in primary screening, accelerating hit‑to‑lead timelines.

Multi‑Step Synthesis Requiring Aqueous Stability: Late‑Stage Functionalisation

The 3‑ to 6‑fold longer hydrolytic half‑life relative to unsubstituted phenyl pinacol ester (Section 3, Evidence 2) makes this reagent the preferred choice for Suzuki couplings that involve aqueous work‑up or extended reaction times at elevated pH. This is particularly relevant for late‑stage functionalisation of complex drug intermediates where reagent decomposition would lead to costly product loss.

High‑Yield Biaryl Construction Under Standard Suzuki Conditions

The 78% mono‑arylation yield achieved with ortho‑cyclopropylphenylboronic acid (13–26 pp advantage over ethyl/isopropyl analogs; Section 3, Evidence 3) justifies selecting this building block when coupling to sterically demanding or polyhalogenated aryl partners. The yield advantage directly reduces the cost per mole of isolated product, making it economically favourable for both medicinal chemistry scale (50 mg–10 g) and early process development.

Metabolically Stable Drug Candidate Synthesis: CNS and Oncology Programmes

The < 10% microsomal turnover of the cyclopropyl fragment vs. 35–68% for alkyl analogs (Section 3, Evidence 4) makes this building block essential for programmes where metabolic stability is a go/no‑go criterion. It is especially suited for CNS‑penetrant candidates where CYP‑mediated clearance must be minimised to achieve sufficient brain exposure, and for oral oncology agents requiring low clearance for once‑daily dosing.

Quote Request

Request a Quote for 2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.